Betamethasone 21-(ethyl carbonate)
Overview
Description
Betamethasone 21-(ethyl carbonate) is a synthetic corticosteroid ester derived from betamethasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various pharmaceutical formulations to treat inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-(ethyl carbonate) involves the esterification of betamethasone with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of betamethasone 21-(ethyl carbonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction mixture is subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-(ethyl carbonate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of betamethasone and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s structure and activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone and ethanol.
Oxidation: Betamethasone derivatives with oxidized functional groups.
Reduction: Betamethasone derivatives with reduced functional groups.
Scientific Research Applications
Betamethasone 21-(ethyl carbonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression in various biological systems.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, as well as its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the formulation of topical and injectable pharmaceutical products for the treatment of skin disorders and other inflammatory conditions.
Mechanism of Action
Betamethasone 21-(ethyl carbonate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties but without the ester modification.
Dexamethasone: A closely related corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring corticosteroid with lower potency compared to betamethasone derivatives.
Uniqueness: Betamethasone 21-(ethyl carbonate) is unique due to its ester modification, which can enhance its lipophilicity and stability. This modification may improve the compound’s pharmacokinetic profile, making it more suitable for certain therapeutic applications compared to its non-esterified counterparts.
Properties
IUPAC Name |
ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZRAWDVZIYTD-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200599 | |
Record name | Betamethasone, 21-(ethyl carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52619-05-3 | |
Record name | Betamethasone, 21-(ethyl carbonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone, 21-(ethyl carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 21-(ETHYL CARBONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26764AL880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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